N-(2,6-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring, substituted at position 2 with a sulfanyl-acetamide group. The acetamide moiety is further linked to a 2,6-dimethylphenyl group, while the pyrimidinone ring bears a 2-methylphenyl substituent at position 3. The compound’s stereoelectronic properties are influenced by the electron-withdrawing sulfanyl group and the steric bulk of the dimethylphenyl substituents, which may modulate reactivity and solubility .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-7-4-5-10-18(14)26-22(28)21-17(11-12-29-21)24-23(26)30-13-19(27)25-20-15(2)8-6-9-16(20)3/h4-12H,13H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZWGWRLORZTJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 489.65 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound acts as an inhibitor of key signaling pathways involved in cancer cell proliferation and survival. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2.
- Case Study : A study published in 2019 demonstrated that a derivative of this compound significantly inhibited the growth of multicellular tumor spheroids derived from breast cancer cells. The compound's effectiveness was attributed to its ability to disrupt the microenvironment of tumors, leading to increased sensitivity to chemotherapeutic agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that it has effective antibacterial and antifungal activities:
- Mechanism : The thieno[3,2-d]pyrimidine moiety is believed to interfere with microbial cell wall synthesis and disrupt membrane integrity.
- Case Study : In vitro tests revealed that the compound showed promising results against several strains of bacteria and fungi, including resistant strains. This suggests potential applications in treating infections caused by multidrug-resistant organisms.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent:
| Property | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | High |
| Metabolism | Hepatic (liver) |
| Elimination Half-life | Approximately 6 hours |
| Toxicity | Low (based on animal studies) |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas include:
- Clinical Trials : Initiating clinical trials to assess efficacy and safety in humans.
- Structure-Activity Relationship (SAR) Studies : Investigating modifications to the chemical structure that could enhance potency or reduce side effects.
- Combination Therapies : Exploring synergistic effects when combined with existing chemotherapy agents or antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Target Compound :
- Core: Thieno[3,2-d]pyrimidin-4-one (thiophene fused to pyrimidinone).
- Substituents :
- Position 3: 2-methylphenyl.
- Position 2: Sulfanyl-acetamide linked to 2,6-dimethylphenyl.
Compound : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Core: 1,6-dihydropyrimidin-4-one (non-fused pyrimidinone).
- Substituents :
- Position 2: Sulfanyl-acetamide linked to 2,3-dichlorophenyl.
- Position 4: Methyl group.
Key Differences :
The 2,6-dimethylphenyl group (target) vs. 2,3-dichlorophenyl () alters steric and electronic profiles. Chlorine atoms increase polarity and hydrogen-bonding capacity, while methyl groups enhance lipophilicity.
Physicochemical and Spectroscopic Data
Insights :
- The high melting point of the compound (230–232°C) suggests strong intermolecular interactions, possibly due to hydrogen bonding from the dichlorophenyl group.
Comparison with Pharmacopeial Compounds ()
describes peptides containing 2,6-dimethylphenoxyacetamide moieties, such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...]. While these share the 2,6-dimethylphenyl group, their macrocyclic structures and peptide backbones differ fundamentally from the target compound. The acetamide linkage in compounds may improve bioavailability compared to the target’s sulfanyl-acetamide, but this remains speculative without direct data .
Research Findings and Implications
Limitations
- No direct data (e.g., biological activity, solubility) for the target compound are available in the provided evidence.
- Comparisons rely on structural analogs, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
